molecular formula C7H6N6 B11912859 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 42204-41-1

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No.: B11912859
CAS No.: 42204-41-1
M. Wt: 174.16 g/mol
InChI Key: WNNCJLSKKIGUNG-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1-methylpyrazole with cyanoacetic acid derivatives under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of these kinases, forming essential hydrogen bonds with key amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino, methyl, and cyano groups enhances its ability to interact with molecular targets, making it a potent inhibitor of protein kinases .

Properties

CAS No.

42204-41-1

Molecular Formula

C7H6N6

Molecular Weight

174.16 g/mol

IUPAC Name

4-amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitrile

InChI

InChI=1S/C7H6N6/c1-13-7-5(4(2-8)12-13)6(9)10-3-11-7/h3H,1H3,(H2,9,10,11)

InChI Key

WNNCJLSKKIGUNG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)C#N)N

Origin of Product

United States

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